molecular formula C11H10ClN3O B13208043 2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine hydrochloride

2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine hydrochloride

Cat. No.: B13208043
M. Wt: 235.67 g/mol
InChI Key: HNMNZPGJJFWRRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine hydrochloride is a chemical scaffold of significant interest in medicinal chemistry and pre-clinical research, combining a benzimidazole core with a furan heterocycle. The benzimidazole nucleus is a privileged structure in drug discovery, known for its ability to interact with various biological targets . This compound is specifically engineered for research applications aimed at exploring multifunctional therapeutic agents. The integration of the furan ring, a common pharmacophore in bioactive molecules, enhances the compound's potential for diverse biological interactions. Furan-containing compounds are recognized for a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects . This makes the reagent a valuable precursor or core structure in developing novel therapeutic agents. Its structure is particularly relevant for investigations into antioxidant and photoprotective properties, as related benzimidazole derivatives have shown promise in protecting skin from oxidative damage caused by UV radiation by acting as multifunctional compounds . Researchers utilize this compound in projects ranging from synthetic methodology and structure-activity relationship (SAR) studies to the biological screening of new chemical entities. It is For Research Use Only and is strictly not intended for any diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

2-(furan-3-yl)-3H-benzimidazol-5-amine;hydrochloride

InChI

InChI=1S/C11H9N3O.ClH/c12-8-1-2-9-10(5-8)14-11(13-9)7-3-4-15-6-7;/h1-6H,12H2,(H,13,14);1H

InChI Key

HNMNZPGJJFWRRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)C3=COC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine hydrochloride typically involves the formation of the benzodiazole ring followed by the introduction of the furan moiety. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzodiazole core. The furan ring can then be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a furan-containing reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the benzodiazole ring can produce dihydrobenzodiazoles .

Scientific Research Applications

2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The benzimidazole core allows for significant structural diversification. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
2-(Furan-3-yl)-1H-1,3-benzodiazol-5-amine HCl Furan-3-yl, NH₂ C₁₁H₁₀ClN₃O ~235.67 (calculated) Not available Hypothesized use in drug discovery
2-[(2-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine diHCl 2-Fluorophenylmethyl C₁₃H₁₂Cl₂FN₃ ~304.16 (estimated) sc-340569 Biochemical research
2-(2,5-Difluorophenyl)-1H-1,3-benzodiazol-5-amine 2,5-Difluorophenyl C₁₃H₉F₂N₃ 245.23 1016688-16-6 Life science materials
2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine HCl Oxadiazole-furan C₈H₁₀ClN₃O₂ 215.64 1435804-70-8 Pharmaceutical intermediates
1-(1-Methoxy-2-methylpropan-2-yl)-2-methyl-1H-1,3-benzodiazol-5-amine diHCl Methoxy-methylpropan C₁₄H₂₂Cl₂N₃O 334.25 1909336-48-6 Medicinal chemistry applications
Key Observations:

Furan vs. Fluorinated analogs (e.g., ) may exhibit improved metabolic stability and binding affinity due to fluorine’s electronegativity and lipophilicity.

Amine Position and Salt Forms: The 5-amine group is conserved across analogs, suggesting its role in hydrogen bonding or salt formation (e.g., hydrochloride or dihydrochloride salts in ). Dihydrochloride salts (e.g., ) typically offer enhanced stability and solubility in aqueous media compared to mono-salts.

Biological Activity

2-(Furan-3-yl)-1H-1,3-benzodiazol-5-amine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of benzodiazoles, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C₁₁H₁₀ClN₃O
Molecular Weight 235.67 g/mol
CAS Number 1193388-71-4
MDL Number MFCD12912963

Research indicates that compounds similar to this compound often act through modulation of neurotransmitter systems, particularly in the central nervous system. For instance, studies have shown that related benzodiazole derivatives can act as positive allosteric modulators of AMPA receptors, which are critical for synaptic transmission and plasticity in the brain .

Therapeutic Potential

The compound has shown promise in various preclinical studies for its potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier and influence neurotransmitter levels suggests possible uses in conditions such as Alzheimer's disease and other cognitive impairments .

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that benzodiazole derivatives could enhance neuroprotection by modulating cholinergic and serotonergic systems in animal models. This suggests that this compound may also exhibit similar protective effects against neurodegeneration .
  • Antidepressant Activity : Another research effort indicated that compounds within this class could exert antidepressant-like effects in rodent models by enhancing serotonin levels in the hippocampus, thus supporting their potential use as antidepressants .
  • Synthesis and Biological Evaluation : Recent investigations into the synthesis of related compounds revealed that modifications to the furan ring could significantly impact biological activity, with some derivatives exhibiting enhanced potency against specific targets .

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